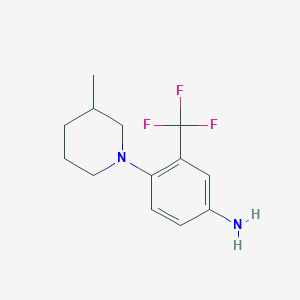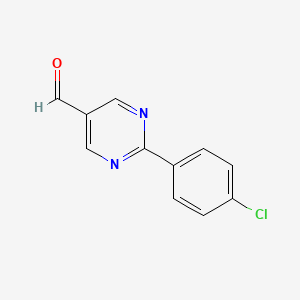
9,9-Diphenyl-9,10-dihydroacridine
Vue d'ensemble
Description
9,9-Diphenyl-9,10-dihydroacridine is a derivative of dihydrouridine. It has several applications and is a useful raw material for OLEDs. This compound leads to OLEDs with excellent blue-light emission property, suitable energy levels, high mobility, and good thermal stability .
Synthesis Analysis
The synthesis of 9,9-Diphenyl-9,10-dihydroacridine involves using it as an electron donor and dibenzo [b,d]thiophene-5,5-dioxide as an electron acceptor . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 9,9-Diphenyl-9,10-dihydroacridine is C25H19N. It has a molecular weight of 333.43 . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
While specific chemical reactions involving 9,9-Diphenyl-9,10-dihydroacridine are not detailed in the search results, it’s known that this compound is used as a raw material in the production of OLEDs . More information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
9,9-Diphenyl-9,10-dihydroacridine is a solid at 20 degrees Celsius. It has a melting point between 249.0 to 254.0 °C and a maximum absorption wavelength of 320 nm (in CH3CN) .Applications De Recherche Scientifique
Antioxidants in Medical Research
9,9-Diphenyl-9,10-dihydroacridine has been studied for its potential as an antioxidant. Antioxidants are vital in medical research for their ability to protect cells from damage caused by free radicals and oxidative stress, which can lead to various diseases .
Organic Light-Emitting Diodes (OLEDs)
This compound is used as a raw material in OLEDs due to its excellent blue-light emission properties, suitable energy levels, high mobility, and good thermal stability. OLED technology is widely used in displays for smartphones, TVs, and lighting systems .
Thermally Activated Delayed Fluorescence (TADF)
Phenyl modified acridines like 9,9-Diphenyl-9,10-dihydroacridine exhibit low-lying highest occupied molecular orbital (HOMO) levels and relatively weak electron-donating abilities. These properties make them potential units for creating blue TADF emitters used in advanced display technologies .
Synthesis of Ester-Substituted Dihydroacridine Derivatives
The fluorescence observed in phenyl substituted 9,10-dihydroacridine derivatives has prompted research into the structure–function relationship of these compounds. They are of interest in the synthesis of ester-substituted dihydroacridine derivatives with potential applications in various fields including materials science .
X-Ray Scintillation Materials
Halogenated thermally activated delayed fluorescence materials derived from 9,9-Diphenyl-9,10-dihydroacridine improve triplet exciton utilization and X-ray absorption simultaneously. This leads to efficient scintillation with a low detection limit, which is crucial for medical diagnostics involving X-rays .
Mécanisme D'action
Target of Action
It is known that this compound has several applications, particularly as a raw material for oleds .
Mode of Action
It is known to exhibit excellent blue-light emission properties, suitable energy levels, high mobility, and good thermal stability when used in OLEDs
Pharmacokinetics
It is known that the compound has a high gi absorption and is a substrate of p-gp . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It is known that the compound exhibits strong blue-light emission when used in oleds , suggesting that it may affect molecular and cellular processes related to light emission.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9,9-diphenyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTHOPMRUCFPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Diphenyl-9,10-dihydroacridine | |
CAS RN |
20474-15-1 | |
| Record name | 9,9-Diphenyl-9,10-dihydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9,9-Diphenyl-9,10-dihydroacridine a suitable material for OLED applications?
A1: 9,9-Diphenyl-9,10-dihydroacridine possesses several characteristics that make it attractive for OLEDs. Firstly, it can function as an effective electron donor in thermally activated delayed fluorescence (TADF) emitters. [, ] This property arises from its ability to transport positive charges (holes) within the OLED device, contributing to the electroluminescence process. [] Secondly, its structure allows for modifications that tune the color of emitted light. For example, attaching it to different electron-accepting units enables the creation of emitters for various colors, including blue, sky-blue, and red. [, , ]
Q2: How does the structure of 9,9-Diphenyl-9,10-dihydroacridine influence its performance in OLEDs?
A2: The structure of 9,9-Diphenyl-9,10-dihydroacridine plays a crucial role in its performance within OLEDs. Research indicates that modifications to its structure can significantly impact its photoluminescence quantum yield (PLQY), a critical factor for OLED efficiency. For instance, incorporating it into a dendritic structure led to suppressed intermolecular packing and enhanced PLQY, making it suitable for solution-processed non-doped OLEDs. [] Furthermore, studies on isomer engineering revealed that the position of 9,9-Diphenyl-9,10-dihydroacridine attachment to acceptor cores like PDCN and PPDCN can drastically alter the TADF efficiencies and emission wavelengths, impacting the color and efficiency of the resulting OLED. []
Q3: Can you provide examples of how 9,9-Diphenyl-9,10-dihydroacridine has been incorporated into different OLED materials?
A3: Researchers have explored various strategies for incorporating 9,9-Diphenyl-9,10-dihydroacridine into functional OLED materials. Some notable examples include:
- DPAC-AnPCN: This blue-emitting molecule combines 9,9-Diphenyl-9,10-dihydroacridine with a cyano-substituted anthracene unit, resulting in a material suitable for non-doped OLEDs with pure blue electroluminescence. []
- MAC*-Cu-DPAC: This red-emitting copper(I) complex utilizes 9,9-Diphenyl-9,10-dihydroacridine as a rigid donor ligand, leading to efficient red emission with a high photoluminescence quantum yield. []
- DPAc-DBTDO: This TADF material utilizes 9,9-Diphenyl-9,10-dihydroacridine as the electron donor and dibenzo[b,d]thiophene-5,5-dioxide as the acceptor, achieving high efficiency due to a very small energy difference between singlet and triplet excited states (ΔEST). []
- TDBA-DPAC: This deep-blue emitter combines 9,9-Diphenyl-9,10-dihydroacridine with a bulky organoboron unit, achieving high efficiency and a color index close to the Rec.2020 blue gamut standard for displays. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




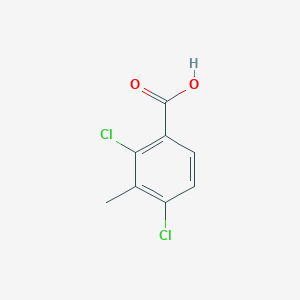
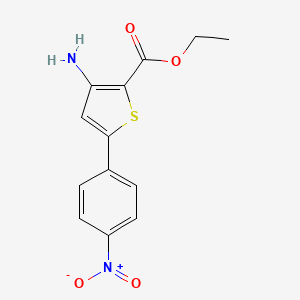
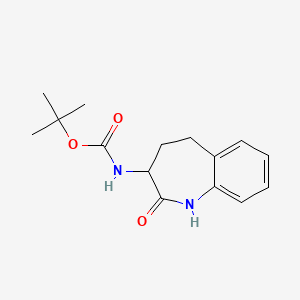

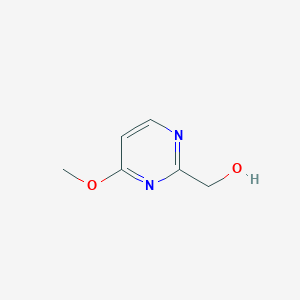



![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

